Fenofibric Acid Methyl Ester

Description

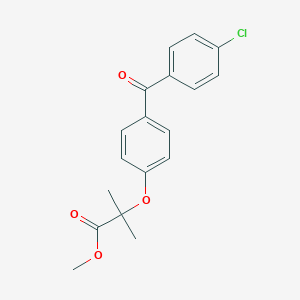

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSXVMKCLCCCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962165 |

Source

|

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-07-8 |

Source

|

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fenofibric Acid Methyl Ester

This guide provides a comprehensive technical overview of the core physicochemical properties of Fenofibric Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and the scientific rationale behind the characterization of this important compound.

Introduction: Context and Relevance

This compound, with the CAS Number 42019-07-8, is primarily known in the pharmaceutical landscape as a significant impurity and reference standard related to the widely prescribed lipid-lowering agent, Fenofibrate.[1][2] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3][4] this compound is identified as "Fenofibrate Impurity D" in the European Pharmacopoeia (EP).[2][5]

Understanding the physicochemical properties of this methyl ester is not merely an academic exercise. For professionals in drug development and quality control, this knowledge is critical for:

-

Method Development: Designing robust analytical methods (e.g., HPLC, UPLC) for impurity profiling and quantification in Fenofibrate drug substances and products.[1][5]

-

Forced Degradation Studies: Predicting and identifying potential degradants of Fenofibrate under various stress conditions.

-

Reference Standard Characterization: Ensuring the identity, purity, and stability of the reference material used for analytical validation.

This guide provides the foundational data and experimental context necessary to effectively work with and characterize this compound.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of all subsequent analysis. This compound is structurally differentiated from Fenofibrate by the substitution of an isopropyl ester with a methyl ester group.

Figure 1: Relationship between Fenofibrate, Fenofibric Acid, and its Methyl Ester.

The diagram above illustrates that while Fenofibrate is hydrolyzed to the active Fenofibric Acid, the Methyl Ester is typically formed via the esterification of Fenofibric Acid, a process relevant in both synthesis and as a potential degradation pathway.[6]

Core Physicochemical Properties

Quantitative data provides the critical parameters for predicting a compound's behavior in various experimental and physiological systems. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [2] |

| Synonyms | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester; Fenofibrate Impurity D | [1][2][7] |

| CAS Number | 42019-07-8 | [1][2][7] |

| Molecular Formula | C₁₈H₁₇ClO₄ | [1][7] |

| Molecular Weight | 332.78 g/mol | [1][2][7] |

| Melting Point | 89 °C | [1] |

| Appearance | White to pale yellow solid | [8][] |

| Purity | ≥95% (Commercially available) | [2][7] |

| Storage | 2°C - 8°C (Refrigerated) | [1] |

Spectroscopic and Chromatographic Profile

Spectroscopic Identification

The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its unambiguous identification.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups: one for the ketone (~1650-1665 cm⁻¹) and one for the methyl ester (~1725-1730 cm⁻¹). The disappearance of the broad O-H stretch from the parent carboxylic acid and the presence of the ester C-O stretches are key confirmatory features.[10]

-

¹H Nuclear Magnetic Resonance (¹H NMR): Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the two equivalent gem-dimethyl protons (-C(CH₃)₂) around 1.6 ppm, and a complex multiplet pattern in the aromatic region (6.8-7.8 ppm) corresponding to the eight protons on the two phenyl rings.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the compound's molecular weight would be expected. Fragmentation patterns would likely involve cleavage at the ester and ether linkages, providing structural confirmation. Analysis of the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would show a characteristic ~3:1 ratio for fragments containing the chlorine atom.[5]

Chromatographic Behavior

This compound is an analyte well-suited for reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Being more nonpolar than its parent molecule, fenofibric acid (due to the esterification of the polar carboxylic acid group), it will be more retained on a C18 or C8 column.

Insight for Method Development: In a typical gradient elution method running from a polar mobile phase (e.g., water/acetonitrile with formic acid) to a less polar one, this compound will elute later than fenofibric acid but earlier than the more nonpolar Fenofibrate (isopropyl ester). This predictable elution order is fundamental to developing a stability-indicating method capable of resolving the active drug, its active metabolite, and related impurities.

Experimental Protocol: Determination of Solubility

The solubility of a compound is a cornerstone property influencing everything from formulation to bioavailability. A precise and reproducible protocol is essential. The following describes a standard equilibrium shake-flask method, a self-validating system for determining solubility.

Objective: To determine the equilibrium solubility of this compound in various solvent systems at a controlled temperature.

Figure 2: Workflow for Equilibrium Solubility Determination.

Methodology

-

Preparation of Solvent Systems: Prepare relevant solvents such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (to simulate gastric fluid), and key organic solvents like methanol and acetonitrile.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation. For example, add ~10 mg to 2 mL of each solvent.

-

Expert Insight: Using an amount visibly in excess is a self-validating step. If all solid dissolves, the solution was not saturated, and the experiment for that vial is invalid.

-

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Causality: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. A 24-48 hour period is chosen because it is generally sufficient for most small molecules to reach a thermodynamic equilibrium between the solid and solvated states.

-

-

Sample Collection & Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial.

-

Trustworthiness: This filtration step is critical to remove all particulate matter, ensuring that the concentration measured is only from the dissolved compound. Failure to filter properly is a common source of erroneously high and variable results.

-

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Stability and Storage

Storage: Based on supplier recommendations, this compound should be stored in well-sealed containers under refrigerated conditions (2°C - 8°C) to minimize degradation.[1]

Predicted Stability Profile: As an ester, the primary degradation pathway for this compound is hydrolysis.

-

Acidic and Basic Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and, more rapidly, basic conditions, which would hydrolyze the compound back to fenofibric acid and methanol. This is a critical consideration during the development of liquid formulations or when choosing cleaning agents for manufacturing equipment.

-

Oxidative and Photolytic Stability: While specific data is limited, the benzophenone core suggests a potential for photolytic degradation. Forced degradation studies exposing the compound to light (as per ICH Q1B guidelines) and oxidative stress (e.g., H₂O₂) would be necessary to fully characterize its stability profile.

Conclusion

This compound is a compound of significant interest in the quality control and analytical development sectors of the pharmaceutical industry. Its core physicochemical properties—a defined melting point, predictable chromatographic behavior, and susceptibility to hydrolysis—provide the necessary framework for its use as a reference standard. The experimental protocols and scientific rationale detailed in this guide offer a robust foundation for researchers to confidently handle, analyze, and characterize this molecule, ensuring the integrity and accuracy of their work in the broader context of Fenofibrate analysis.

References

-

PubChem. (n.d.). Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Sirtori, C. R., Franceschini, G., & Gatti, E. (1985). The biochemical pharmacology of fenofibrate. PubMed. Retrieved from [Link]

-

Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]

-

Karger Publishers. (2008). The Biochemical Pharmacology of Fenofibrate. Cardiology. Retrieved from [Link]

-

Sirtori, C. R., Franceschini, G., & Gatti, E. (1985). The Biochemical Pharmacology of Fenofibrate. Pharmacology. Retrieved from [Link]

-

Hexonsynth. (n.d.). Instock: this compound. Retrieved from [Link]

-

Khan, I., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

-

Patel, S., et al. (n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. Retrieved from [Link]

-

Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Retrieved from [Link]

-

Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]

- Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.

-

PrepChem.com. (n.d.). Synthesis of fenofibrate. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. Retrieved from [Link]

-

PubChem. (n.d.). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Biocompare. (n.d.). Fenofibrate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]

-

Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. Retrieved from [Link]

-

Yosmar, R., et al. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007). Chemistry Review(s). Retrieved from [Link]

-

Lv, Z., et al. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Information. Retrieved from [Link]

-

The Center for Cholesterol Management. (n.d.). Fibric Acid Biochemistry. Retrieved from [Link]

-

NMIMS Pharmacy. (n.d.). Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. Retrieved from [Link]

-

SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. phmethods.net [phmethods.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scbt.com [scbt.com]

- 8. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | 1797121-54-0 [chemicalbook.com]

- 10. scispace.com [scispace.com]

Fenofibric Acid Methyl Ester CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Fenofibric Acid Methyl Ester

This compound, also known as Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a significant chemical entity within the landscape of pharmaceutical research and development. It is primarily recognized as a key derivative and impurity of fenofibrate, a widely prescribed fibric acid derivative used in the management of hyperlipidemia.[1][2] Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] this compound, therefore, represents a direct esterification product of this active metabolite and its presence and synthesis are of considerable interest for impurity profiling, reference standard generation, and metabolic studies. This guide provides a comprehensive technical overview of its core properties, synthesis, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and quantification.

| Property | Value | Source(s) |

| CAS Number | 42019-07-8 | [2] |

| Molecular Formula | C₁₈H₁₇ClO₄ | [2] |

| Molecular Weight | 332.78 g/mol | [2] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 89 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] | [4] |

| Synonyms | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, Fenofibrate Impurity D | [1] |

Synthesis of this compound: An Experimental Protocol

The primary route for the synthesis of this compound is through the acid-catalyzed esterification of fenofibric acid with methanol. This reaction is a classic example of Fischer esterification.

Rationale for Experimental Choices

The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically carried out under reflux to ensure it proceeds at a reasonable rate. An excess of methanol can be used to shift the equilibrium towards the product side. The workup procedure involving extraction and washing is designed to remove the acid catalyst and any unreacted fenofibric acid.

Step-by-Step Synthesis Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fenofibric acid (0.0015 mole) in methanol (10 ml).

-

Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (1 ml).

-

Reflux: Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the excess methanol.

-

Extraction: To the resulting residue, add ice-cold water (50 ml) and extract the product with ethyl acetate (2 x 50 ml).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 ml) to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid product.[3]

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if required.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the identification and quantification of this compound, particularly in the context of impurity profiling of fenofibrate.

Rationale for HPLC Method Parameters

A reversed-phase C18 column is chosen for its ability to separate moderately polar to non-polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, provides a good solvent strength for eluting the analyte from the column. The use of a gradient or isocratic elution can be optimized for the best separation from related compounds. A UV detector set at 286 nm is suitable for the detection of the chromophore present in the molecule.

Detailed HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and water in a ratio of 75:25 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at a wavelength of 286 nm.[1]

-

Column Temperature: Ambient.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm nylon membrane filter before injection.[1]

Relationship to Fenofibrate and Fenofibric Acid

This compound is intrinsically linked to fenofibrate and its active form, fenofibric acid. As fenofibrate is the isopropyl ester of fenofibric acid, the methyl ester is a closely related analogue. Its primary significance in the pharmaceutical industry is as a process-related impurity or a degradation product of fenofibrate.[1] The European Pharmacopoeia (EP) lists this compound as "Fenofibrate Impurity D".[1] Therefore, its synthesis and characterization are essential for developing and validating analytical methods to control the purity of fenofibrate drug substances and products.

Conclusion

This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences. The detailed protocols for its synthesis and HPLC analysis, grounded in established scientific principles, offer a practical resource for laboratory applications. A comprehensive grasp of the properties and analytical methodologies for this compound is critical for ensuring the quality and safety of fenofibrate-based therapies.

References

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Information. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fig. 1. a. The 1 H NMR spectrum of Fibrane (2) shown in ppm of chemical... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Novel method of synthesizing fenofibrate. (n.d.). Google Patents.

-

HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

-

Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

-

A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. (n.d.). NMIMS Pharmacy. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Methyl Ester

Foreword: The Scientific Context

Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, is a cornerstone in the management of dyslipidemia.[1][2] The synthesis of its various ester derivatives is of significant interest not only for creating prodrugs but also for generating analytical reference standards and studying potential impurities or metabolites.[3][4] Fenofibric acid methyl ester, specifically, serves as a crucial reference compound for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to quantify fenofibrate and its related substances.[4][5]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid methyl ester). The methodologies herein are designed to be self-validating, integrating multiple orthogonal analytical techniques to ensure the unequivocal confirmation of chemical identity and purity, reflecting the standards required in drug development and quality control environments.

Synthesis: From Carboxylic Acid to Ester

The most direct and fundamentally sound method for preparing this compound is the Fischer-Speier esterification of its parent, fenofibric acid. This classic acid-catalyzed reaction is both efficient and scalable, making it a preferred choice in many synthetic laboratories.

Causality of the Synthetic Strategy

The core of the Fischer-Speier esterification lies in enhancing the electrophilicity of the carboxylic acid's carbonyl carbon. In its neutral state, this carbon is not sufficiently reactive to be attacked by a weak nucleophile like methanol. The addition of a strong acid catalyst, such as sulfuric acid (H₂SO₄), introduces a proton (H⁺) that reversibly protonates the carbonyl oxygen. This protonation creates a resonance-stabilized carbocation, dramatically increasing the carbonyl carbon's positive charge and making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large molar excess which, according to Le Châtelier's principle, shifts the equilibrium toward the product side.

Caption: High-level workflow for the synthesis and purification of this compound.

Reagents and Materials

| Reagent / Material | Grade | Supplier Example | Purpose |

| Fenofibric Acid (C₁₇H₁₅ClO₄) | >98% Purity | Sigma-Aldrich | Starting Material |

| Methanol (CH₃OH) | Anhydrous, ACS Grade | Fisher Scientific | Reactant and Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction Solvent |

| Hexanes | ACS Grade | EMD Millipore | Chromatography Mobile Phase Component |

| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | LabChem | Neutralizing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase for Chromatography |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fenofibric Acid (5.0 g, 15.7 mmol).

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the fenofibric acid is fully dissolved.

-

Catalyst Introduction: Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The product, being less polar than the starting carboxylic acid, will have a higher Rf value.

-

Work-up - Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a 9:1 hexanes:ethyl acetate mixture and pack a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.[6] The expected melting point is approximately 89°C.[5]

Characterization: A Multi-Technique Approach

The identity and purity of the synthesized compound must be confirmed through a combination of chromatographic and spectroscopic techniques. This orthogonal approach provides a self-validating system where each analysis corroborates the others.

Caption: Fischer-Speier esterification of Fenofibric Acid to its methyl ester.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is ideal for resolving the methyl ester from any unreacted fenofibric acid or other potential impurities.

Experimental Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Detection: UV absorbance at 286 nm.[7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 10 mL of the mobile phase.

Expected Outcome: A single, sharp peak should be observed. Purity is calculated based on the area percentage of the main peak, with a target of >95% for purified material.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire 16 scans.

-

¹³C NMR: Acquire 1024 scans with proton decoupling.

Expected ¹H NMR Data (400 MHz, CDCl₃): The spectrum should be consistent with published data for related structures.[4][9]

-

δ ~ 7.75-7.65 (m, 4H): Aromatic protons adjacent to the ketone and the chlorine atom.

-

δ ~ 7.50-7.40 (m, 2H): Aromatic protons ortho to the chlorine atom.

-

δ ~ 6.95-6.85 (m, 2H): Aromatic protons ortho to the ether linkage.

-

δ ~ 3.70 (s, 3H): Methyl protons of the ester group (-OCH₃).

-

δ ~ 1.65 (s, 6H): Protons of the two equivalent methyl groups on the propanoate backbone (-C(CH₃)₂).

Expected ¹³C NMR Data (100 MHz, CDCl₃):

-

δ ~ 193: Ketone carbonyl carbon.

-

δ ~ 174: Ester carbonyl carbon.

-

δ ~ 160-116: Aromatic carbons (8 distinct signals expected).

-

δ ~ 79: Quaternary carbon of the propanoate backbone (-O-C(CH₃)₂).

-

δ ~ 52: Methyl carbon of the ester group (-OCH₃).

-

δ ~ 25: Carbons of the two equivalent methyl groups (-C(CH₃)₂).

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is used to verify the presence of key functional groups and to confirm the conversion of the carboxylic acid to an ester.

Experimental Protocol:

-

Instrument: PerkinElmer Spectrum Two FT-IR or equivalent with a universal ATR accessory.

-

Sample Preparation: Place a small amount of the solid product directly on the ATR crystal.

-

Data Acquisition: Collect spectrum from 4000 to 650 cm⁻¹.

Expected Absorption Bands: The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of characteristic ester bands.[9][10]

-

~2980 cm⁻¹: Aliphatic C-H stretching.

-

~1730 cm⁻¹: Strong C=O stretching of the ester group.[6]

-

~1680 cm⁻¹: Strong C=O stretching of the diaryl ketone.

-

~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ester and ether.[6]

Mass Spectrometry (MS) for Molecular Weight Verification

MS confirms the molecular weight of the synthesized compound.

Experimental Protocol:

-

Instrument: Waters TQD mass spectrometer with an Electrospray Ionization (ESI) source or equivalent.[11]

-

Ionization Mode: Positive ESI (+).

-

Sample Infusion: Dissolve the sample in methanol and infuse directly or via LC-MS.

Expected Result: The molecular formula is C₁₈H₁₇ClO₄, with a monoisotopic mass of 332.08.

-

Primary Ion: An intense peak at m/z 333.1 corresponding to the protonated molecule [M+H]⁺.[4][12]

-

Isotope Pattern: A characteristic peak at m/z 335.1 (the [M+H+2]⁺ ion) with approximately one-third the intensity of the m/z 333.1 peak, confirming the presence of a single chlorine atom.

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| HPLC | Retention Time / Purity | Single major peak with >95% purity. | Purity assessment and quantification. |

| ¹H NMR | Chemical Shifts (δ) | Signals at ~7.7, 7.45, 6.9, 3.70 (s, 3H), 1.65 (s, 6H) ppm. | Confirms H-atom connectivity. |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyls at ~193 & ~174 ppm; Aliphatic C's at ~79, 52, 25 ppm. | Confirms carbon skeleton. |

| IR | Wavenumber (cm⁻¹) | Strong C=O absorptions at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). Disappearance of broad carboxylic O-H stretch. | Functional group identification. |

| MS (ESI+) | Mass-to-Charge (m/z) | [M+H]⁺ at 333.1; Isotopic peak [M+H+2]⁺ at 335.1. | Molecular weight confirmation. |

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By employing a classical Fischer-Speier esterification and a multi-faceted analytical workflow, researchers can produce and validate this important compound with a high degree of confidence. The integration of HPLC, NMR, IR, and MS provides a self-validating system that ensures the final product meets the rigorous standards of identity, purity, and quality required in scientific research and drug development.

References

-

Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

-

PubMed. (1993). The biochemical pharmacology of fenofibrate. [Link]

-

SciELO. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]

-

PMC - NIH. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]

-

Justia Patents. (2013). Method of synthesizing fenofibrate. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]

-

NIH. (2016). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. [Link]

- Google Patents.

-

ResearchGate. Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. [Link]

-

Annex Publishers. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. [Link]

-

PubMed. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. [Link]

-

PubMed. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. [Link]

-

ResearchGate. Full-scan mass spectra of fenofibric acid. [Link]

-

MDPI. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives - Supplementary Information. [Link]

-

ResearchGate. (2008). Patent No. - Method of synthesizing fenofibrate. [Link]

- Google Patents.

-

ResearchGate. NMR spectra of synthesized FAT. [Link]

-

ResearchGate. The 1 H NMR spectrum of Fibrane (2). [Link]

-

SciSpace. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]

- Google Patents.

-

ResearchGate. FT-IR spectra of (a) fenofibric acid. [Link]

-

ResearchGate. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]

- Google Patents. CN103360240B - Preparation method of high purity fenofibric acid.

-

Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters. [Link]

-

PubMed. (2005). Fenofibric acid. [Link]

Sources

- 1. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. phmethods.net [phmethods.net]

- 5. biosynth.com [biosynth.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. annexpublishers.com [annexpublishers.com]

- 12. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Structures: Fenofibric Acid vs. Fenofibric Acid Methyl Ester

This guide provides a detailed comparative analysis of fenofibric acid and its methyl ester derivative. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of their structural nuances, synthesis, analytical differentiation, and distinct roles in the pharmaceutical landscape. The content herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Foundational Chemical Architecture: A Tale of Two Functional Groups

At the heart of their functional and metabolic differences lies a single, critical structural divergence: the terminal functional group on the propanoic acid moiety. Fenofibric acid possesses a carboxylic acid group, which defines its acidic character and its role as the active pharmacological agent. In contrast, fenofibric acid methyl ester features a methyl ester group, rendering it a less polar, neutral compound primarily utilized as a reference standard in analytical chemistry.

Fenofibric Acid: The Active Moiety

Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate.[1][2] Its structure is formally known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[3] This molecule is characterized by a central phenoxy ring linked to a 4-chlorobenzophenone group on one side and a 2-methylpropanoic acid group on the other.[4] It is this carboxylic acid functional group that is essential for its biological activity, enabling it to bind to and activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5]

-

Chemical Formula: C₁₇H₁₅ClO₄[3]

-

Molecular Weight: 318.75 g/mol [6]

-

Key Functional Groups: Carboxylic acid, ether, ketone (benzophenone), aryl chloride.

Caption: Chemical structure of Fenofibric Acid.

This compound: The Analytical Standard

This compound, or Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a direct derivative where the acidic proton of the carboxylic acid group is replaced by a methyl group.[7][8] This esterification significantly alters its physicochemical properties. While structurally similar, this compound is not used therapeutically. Its primary application is as a well-characterized reference material for analytical method development, validation, and as a specified impurity (Fenofibrate Impurity D) in pharmacopeial monographs.[7][9]

-

Chemical Formula: C₁₈H₁₇ClO₄[7]

-

Molecular Weight: 332.78 g/mol [7]

-

Key Functional Groups: Methyl ester, ether, ketone (benzophenone), aryl chloride.

Caption: Chemical structure of this compound.

At-a-Glance: Comparative Physicochemical Properties

The transformation from a carboxylic acid to a methyl ester introduces predictable yet significant changes in the molecule's physical and chemical properties.

| Property | Fenofibric Acid | This compound |

| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[3] | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[7] |

| Molecular Formula | C₁₇H₁₅ClO₄[10] | C₁₈H₁₇ClO₄[8] |

| Molecular Weight | 318.75 g/mol [10] | 332.78 g/mol [8] |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Melting Point | 179–183°C[6] | ~89°C[7] |

| Polarity | Higher (due to H-bonding capability of -COOH) | Lower (ester is less polar than carboxylic acid) |

| Aqueous Solubility | Insoluble in water; solubility increases with pH[4][6] | Practically insoluble in water |

| Primary Role | Active Pharmaceutical Ingredient (API)[11] | Analytical Reference Standard / Impurity[9] |

Synthesis and Interconversion: The Chemistry of Formation

The synthesis of these two molecules is intrinsically linked, representing a classic acid-ester relationship. Fenofibric acid is typically formed via hydrolysis, while its methyl ester is formed through esterification.

Caption: Relationship between Fenofibrate, Fenofibric Acid, and its Methyl Ester.

Experimental Protocol: Synthesis of Fenofibric Acid via Hydrolysis

The most direct synthesis of fenofibric acid in a laboratory setting involves the alkaline hydrolysis of a corresponding ester, such as the commercially available prodrug, fenofibrate.[12]

Objective: To hydrolyze the ester moiety of fenofibrate to yield fenofibric acid.

Methodology:

-

Dissolution: Dissolve fenofibrate (e.g., 3.0 g, 0.008 mole) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[12]

-

Saponification: Prepare a solution of sodium hydroxide (0.4 g, 0.009 mole) in water (2 mL) and add it to the fenofibrate solution.[12]

-

Reflux: Heat the reaction mixture to reflux (approx. 84°C) and maintain for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase ethyl acetate:hexane, 2:8 v/v).

-

Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Precipitation: Add the resulting residue to ice-cold water (50 mL) and acidify with dilute hydrochloric acid to a pH of approximately 1-2. This protonates the carboxylate salt, causing the fenofibric acid to precipitate.[13]

-

Isolation: Filter the solid precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the final product as a white to off-white solid.[12][13]

Experimental Protocol: Synthesis of this compound via Esterification

The methyl ester is typically prepared via Fischer esterification of fenofibric acid.

Objective: To convert the carboxylic acid group of fenofibric acid into a methyl ester.

Methodology:

-

Reaction Setup: To a solution of fenofibric acid (e.g., 0.5 g, 0.0015 mole) in methanol (10 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[12]

-

Reflux: Heat the mixture under reflux (approx. 80°C) for 4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.

-

Extraction: Add the residue to ice-cold water (50 mL) and extract the product with ethyl acetate (2 x 50 mL).[12]

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can be further purified by recrystallization or column chromatography.[12]

Analytical Differentiation: Spectroscopic and Chromatographic Fingerprints

Distinguishing between fenofibric acid and its methyl ester is straightforward using standard analytical techniques, owing to their distinct functional groups.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The most telling difference is the presence of a sharp singlet integrating to three protons around 3.7 ppm in the spectrum of the methyl ester , corresponding to the -OCH₃ group. This signal is absent in fenofibric acid, which instead shows a broad singlet at a much higher chemical shift (>10 ppm) for the acidic -COOH proton, a signal that disappears upon D₂O exchange.

-

Infrared (IR) Spectroscopy: Fenofibric acid exhibits a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer, which overlays the C-H stretches. The C=O stretch of the acid appears around 1700-1725 cm⁻¹. The methyl ester lacks the broad O-H band and shows a distinct C=O stretch at a slightly higher frequency, typically 1730-1750 cm⁻¹.

Chromatographic Separation

Objective: To develop an HPLC method capable of resolving fenofibric acid from this compound.

Rationale: The difference in polarity is the basis for separation. In reverse-phase HPLC, the more polar compound (fenofibric acid) will interact less with the nonpolar stationary phase and elute earlier than the less polar compound (this compound).

Sample HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 286 nm

-

Temperature: 30°C

-

Injection Volume: 10 µL

Expected Outcome:

-

Peak 1 (Earlier Retention Time): Fenofibric Acid

-

Peak 2 (Later Retention Time): this compound

Conclusion: From Active Metabolite to Analytical Tool

The distinction between fenofibric acid and this compound is a clear illustration of how a minor structural modification—the conversion of a carboxylic acid to a methyl ester—profoundly alters a molecule's identity and application. Fenofibric acid is the biologically active entity, the ultimate effector molecule of fenofibrate therapy, responsible for modulating lipid metabolism.[2][5] Conversely, this compound serves as a crucial, non-pharmacological tool for the scientific community, enabling the precise quantification and quality control of its parent drug through its use as a certified reference standard.[7] For professionals in drug development and research, a thorough understanding of these structural, synthetic, and analytical differences is fundamental to innovation and regulatory compliance in the field of lipid-lowering therapies.

References

- ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy].

-

SciELO. (2018). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]

-

Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Retrieved from [Link]

-

PubMed. (1995). The biochemical pharmacology of fenofibrate. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug.

-

National Cancer Institute. (n.d.). Definition of fenofibric acid. NCI Drug Dictionary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem. Retrieved from [Link]

-

Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Retrieved from [Link]

-

Cardiology Research. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Retrieved from [Link]

- ResearchGate. (n.d.). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations.

-

Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]

- Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.

-

Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]

-

PubMed. (2010). Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions. Retrieved from [Link]

-

precisionFDA. (n.d.). FENOFIBRIC ACID. Retrieved from [Link]

-

Study.com. (n.d.). Fenofibrate is a cholesterol-lowering medication that is converted to fenofibric acid.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin.... PMC. Retrieved from [Link]

-

Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]

- TradeIndia. (n.d.). Fenofibric Acid - Analytical Standard with 98% Purity.

-

National Center for Biotechnology Information. (2022). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet.... PMC. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug.

Sources

- 1. drugs.com [drugs.com]

- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenofibric acid | 42017-89-0 [chemicalbook.com]

- 5. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 6. drugs.com [drugs.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. GSRS [precision.fda.gov]

- 11. Facebook [cancer.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Fenofibric Acid on PPARα

Abstract: This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the therapeutic effects of fenofibric acid, the active metabolite of fenofibrate esters. Intended for researchers, scientists, and drug development professionals, this document deconstructs the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a pivotal nuclear receptor in lipid homeostasis. We will explore the journey from prodrug administration to the transcriptional regulation of key metabolic genes. Furthermore, this guide details the core experimental methodologies used to elucidate and validate this signaling pathway, offering both theoretical grounding and practical, field-proven protocols.

Introduction: PPARα and the Role of Fibrates

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it functions as a master regulator of lipid and lipoprotein metabolism.[1][2][3][4] Dysregulation of these pathways is a hallmark of dyslipidemia, a condition characterized by abnormal blood lipid levels and a major risk factor for cardiovascular disease.

Fenofibrate, a widely prescribed fibric acid derivative, is a cornerstone in the management of dyslipidemia.[5] However, fenofibrate itself is a prodrug and pharmacologically inert.[6][7][8][9] Following oral administration, it is rapidly hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid.[5][6][8][9][10][11][12] It is this active moiety that directly engages with and activates PPARα, initiating a cascade of events that culminates in the modulation of a complex gene network.[5][10]

Part 1: The Core Mechanism of PPARα Activation by Fenofibric Acid

The therapeutic action of fenofibric acid is initiated by its direct interaction with PPARα. This process is a multi-step molecular cascade that translates a chemical signal into a profound change in cellular gene expression.

-

Ligand Binding: Fenofibric acid diffuses into the cell and nucleus, where it binds to a specific pocket within the Ligand Binding Domain (LBD) of the PPARα protein.[6][9][10][13] This binding event is the critical trigger for receptor activation.

-

Conformational Shift and Co-regulator Exchange: The binding of fenofibric acid induces a significant conformational change in the PPARα protein.[12] This new shape causes the dissociation of corepressor proteins, which normally keep the receptor in an inactive state, and facilitates the recruitment of a suite of coactivator proteins.[4][14]

-

Heterodimerization with RXR: In its activated, ligand-bound state, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[12][15][16][17] This PPARα-RXR complex is the functional unit that recognizes and binds to DNA.

-

PPRE Binding and Transcriptional Activation: The PPARα-RXR heterodimer scans the genome and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[10][14][16][18] Upon binding to a PPRE, the recruited coactivator complex initiates the assembly of the general transcription machinery, leading to the increased transcription of downstream target genes.[14]

Part 2: Downstream Consequences of PPARα Activation

The activation of PPARα by fenofibric acid results in a broad reprogramming of gene expression, primarily impacting lipid metabolism and inflammation.

Modulation of Lipid and Lipoprotein Metabolism

The therapeutic benefits of fenofibric acid are a direct consequence of the altered expression of PPARα target genes.[10][14]

-

Enhanced Fatty Acid Catabolism: PPARα upregulates genes encoding for proteins involved in the transport of fatty acids into cells (e.g., CD36) and their subsequent breakdown via β-oxidation in both mitochondria (e.g., CPT1A, CPT2) and peroxisomes (e.g., ACOX1).[2][3][10][11][19] This increased fatty acid "burning" is a central mechanism for lowering lipid levels.

-

Triglyceride Reduction: Activation of PPARα leads to increased expression of the lipoprotein lipase (LPL) gene and decreased expression of the Apolipoprotein C-III (ApoC-III) gene.[6][7][8][20] Since ApoC-III is a potent inhibitor of LPL, this dual effect dramatically enhances the hydrolysis and clearance of triglycerides from triglyceride-rich particles like Very-Low-Density Lipoproteins (VLDL).[6][21][22]

-

HDL Cholesterol Increase: PPARα activation stimulates the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are the primary protein components of High-Density Lipoprotein (HDL).[5][6][7][9] This leads to an increase in circulating HDL levels, often referred to as "good cholesterol."

| Parameter | Typical Change with Fenofibric Acid | References |

| Triglycerides (TG) | ↓ 30-50% | [6] |

| VLDL Cholesterol | ↓ Significant Reduction | [7][21][22] |

| Total Cholesterol | ↓ Moderate Reduction | [7] |

| LDL Cholesterol | ↓ Moderate Reduction | [7] |

| HDL Cholesterol | ↑ 10-20% | [6][21] |

| Apolipoprotein A-I, A-II | ↑ Increase | [5][7] |

| Apolipoprotein B | ↓ Reduction | [7] |

Anti-Inflammatory Pleiotropic Effects

Beyond lipid modulation, PPARα activation also exerts anti-inflammatory effects. This is achieved through a mechanism known as transrepression, where the activated PPARα-RXR complex can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[15][16][23] This prevents the transcription of various inflammatory genes, contributing to the overall cardiovascular benefits of the drug.[6][9]

Part 3: Key Methodologies for Elucidating the Mechanism of Action

The mechanism described above has been meticulously validated through a series of standard, yet powerful, experimental techniques. Understanding these protocols is key to appreciating the evidence supporting the drug's mode of action.

Protocol 1: Luciferase Reporter Gene Assay for PPARα Activation

-

Expertise & Causality: This is the foundational cellular assay to confirm that a compound can activate a specific nuclear receptor. Its primary advantage is providing a quantitative, dose-dependent readout of receptor activation within a living cell, ensuring the compound is cell-permeable and can engage its intracellular target. The GAL4-hybrid system is a refined version that offers high specificity by replacing the native PPARα DNA-binding domain with the yeast GAL4 DNA-binding domain, and the PPRE with a GAL4 upstream activation sequence (UAS).[24][25] This isolates the ligand-binding event and subsequent coactivator recruitment from confounding factors related to the native DNA-binding domain or promoter element.[24][26][27]

-

Methodology:

-

Plasmid Constructs: Utilize two primary plasmids:

-

Receptor Plasmid: Encodes a fusion protein of the GAL4 DNA-binding domain (DBD) and the human PPARα ligand-binding domain (LBD).

-

Reporter Plasmid: Contains multiple copies of the GAL4 UAS driving the expression of a reporter gene, typically Firefly luciferase.[28]

-

-

Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with both plasmids. A third plasmid expressing a constitutively active Renilla luciferase is often included to normalize for transfection efficiency and cell viability.[24]

-

Compound Treatment: After allowing 24 hours for plasmid expression, treat the cells with varying concentrations of fenofibric acid (and appropriate vehicle controls).

-

Lysis and Luminescence Reading: After a 16-24 hour incubation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLUs) against the log of the fenofibric acid concentration to generate a dose-response curve and calculate the EC50 value.[24]

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

-

Expertise & Causality: While a reporter assay shows that a gene can be turned on, it doesn't prove that the transcription factor binds directly to the gene's promoter. EMSA provides this proof of direct physical interaction.[29] It is an in vitro technique that visualizes the binding of a protein (the PPARα-RXR heterodimer) to a specific DNA fragment (the PPRE). A "shift" in the migration of the DNA probe on a gel is the hallmark of a protein-DNA complex formation.[30][31]

-

Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a known PPRE sequence. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with in vitro-translated or purified PPARα and RXR proteins in the presence of fenofibric acid.

-

Controls: Include critical controls:

-

No Protein Control: Labeled probe only.

-

Competition: Add a 100-fold molar excess of unlabeled ("cold") PPRE probe to the binding reaction. This should compete for binding and reduce the shifted band, proving specificity.

-

Non-specific Competition: Add an excess of an unrelated DNA sequence. This should not affect the shifted band.

-

-

Electrophoresis: Separate the binding reactions on a large-pore, non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A band that migrates slower than the free probe represents the PPARα-RXR-PPRE complex.

-

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for In Vivo Target Engagement

-

Expertise & Causality: EMSA confirms binding in a test tube, but ChIP confirms that this binding happens inside a living cell, within the complex native environment of chromatin.[32] It is the definitive method for validating a direct target gene in a physiological context. By cross-linking proteins to DNA, shearing the chromatin, and using a specific antibody to pull down PPARα, we can identify the exact genomic locations where the receptor was bound.[33][34]

-

Methodology:

-

Cell Treatment & Cross-linking: Treat cultured cells (e.g., HepG2 human hepatoma cells) with fenofibric acid or a vehicle control. Add formaldehyde directly to the culture media to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to PPARα (and a non-specific IgG as a negative control). Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing & Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-links: Reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.

-

DNA Purification: Purify the co-precipitated DNA.

-

Analysis (ChIP-qPCR): Use quantitative real-time PCR (qPCR) with primers designed to amplify the PPRE-containing region of a putative target gene. An enrichment in the PPARα IP sample relative to the IgG control indicates binding.[35]

-

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Expertise & Causality: The ultimate functional consequence of PPARα binding to a gene's promoter is a change in its transcription rate. qRT-PCR is the gold-standard technique for precisely and sensitively measuring these changes in mRNA levels.[36][37][38] This experiment directly links the molecular binding events (from EMSA and ChIP) to a tangible biological output, completing the mechanistic story.

-

Methodology:

-

Cell/Tissue Treatment: Treat cells or laboratory animals with fenofibric acid over a time course.

-

RNA Isolation: Harvest cells/tissues and isolate total RNA using a high-quality extraction method.

-

Reverse Transcription: Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the target gene (e.g., CPT1A), and a fluorescent detection chemistry (e.g., SYBR Green or a TaqMan probe).

-

Data Acquisition: Run the reaction on a real-time PCR cycler, which measures fluorescence at each cycle. The cycle at which fluorescence crosses a threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

-

Analysis: Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in fenofibric acid-treated samples relative to vehicle-treated controls using the ΔΔCq method.

-

Conclusion

The mechanism of action of fenofibric acid esters on PPARα is a well-defined and extensively validated pharmacological pathway. It begins with the essential metabolic conversion of an inert prodrug into the active fenofibric acid molecule. This active ligand then orchestrates a series of molecular events—receptor binding, conformational change, heterodimerization, and coactivator recruitment—that culminate in the direct transcriptional regulation of a vast network of genes. The primary therapeutic outcome is a profound and beneficial modulation of lipid and lipoprotein metabolism, characterized by reduced triglycerides and increased HDL cholesterol. Concurrently, the anti-inflammatory properties of PPARα activation contribute additional, pleiotropic benefits. The experimental workflows detailed herein represent the self-validating system of protocols that have been instrumental in building our current, in-depth understanding of this critical drug-target interaction.

References

- Fenofibric Acid 45mg Delayed-Release Capsule: Clinical Overview and Applications. (n.d.). Google Cloud.

- How does fenofibrate work? (2025, September 19). Dr.Oracle.

- What is the mechanism of action of fenofibrate? (2025, July 28). Dr.Oracle.

- What is the mechanism of Fenofibric acid? (2024, July 17). Patsnap Synapse.

- Update on fenofibrate. (n.d.). PubMed.

- Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021, April). EUbOPEN.

- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). PMC - NIH.

- Fenofibric Acid/Fenofibrate Monograph for Professionals. (2025, July 16). Drugs.com.

- What is the mechanism of Fenofibrate? (2024, July 17). Patsnap Synapse.

- The biochemical pharmacology of fenofibrate. (n.d.). PubMed.

- Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. (n.d.). Springer Nature Experiments.

- Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. (n.d.). PubMed Central.

- Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. (n.d.). MDPI.

- Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (n.d.). Oxford Academic.

- Cell-Based Reporter Assays. (n.d.). Thermo Fisher Scientific - US.

- Reporter gene assay formats. A) A response element upstream of the... (n.d.). ResearchGate.

- Fenofibric Acid: Package Insert / Prescribing Info / MOA. (2025, June 2). Drugs.com.

- Classical fenofibrate signaling pathway. Fenofibrate is rapidly... (n.d.). ResearchGate.

- Fenofibric Acid Delayed Release Capsules: Package Insert / Prescribing Info. (2025, November 20). Drugs.com.

- PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022, December 16). PMC - PubMed Central.

- Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022, April 25). NIH.

- Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. (n.d.). NIH.

- Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology.

- Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis. (n.d.). ResearchGate.

- Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. (n.d.). PMC - NIH.

- The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen... (n.d.). PubMed.

- Molecular Actions of PPARa in Lipid Metabolism and Inflammation. (2018, July 17). Oxford Academic.

- DNA binding properties of peroxisome proliferator-activated receptor subtypes on various natural peroxisome proliferator response elements. Importance of the 5'-flanking region. (n.d.). PubMed.

- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020, February 6). ACS Publications.

- Electrophoretic mobility shift assay and ChIP analyses of PPAR association with PPRE sites of ACSL3 promoter in vitro and in vivo. (n.d.). ResearchGate.

- The impact of PPARα activation on whole genome gene expression in human precision cut liver slices. (2015, October 8). PMC - NIH.

- Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation. (2022, May 20). PMC - PubMed Central.

- Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling. (n.d.). NIH.

- Quantitative measurement of selected target gene transcripts by... (n.d.). ResearchGate.

- Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020, May 26). Frontiers.

- In Vivo Studies of PPAR-Chromatin Interactions: Chromatin Immunoprecipitation for Single-Locus and Genomewide Analyses. (2025, August 6). ResearchGate.

- Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis. (n.d.). PMC - PubMed Central.

- Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. (n.d.). PubMed Central.

- Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. (n.d.). PMC - PubMed Central.

- Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA. (n.d.). Google Cloud.

Sources

- 1. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 10. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 11. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. DNA binding properties of peroxisome proliferator-activated receptor subtypes on various natural peroxisome proliferator response elements. Importance of the 5'-flanking region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. Articles [globalrx.com]

- 22. drugs.com [drugs.com]

- 23. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 24. eubopen.org [eubopen.org]

- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell-Based Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]

- 30. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Fenofibric Acid Methyl Ester stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fenofibric Acid Methyl Ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and storage requirements for this compound (CAS 42019-07-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical physicochemical data, outlines primary degradation pathways, and offers field-proven protocols for stability assessment. By explaining the causality behind experimental choices and grounding all recommendations in authoritative references, this guide serves as an essential resource for ensuring the integrity of this compound in a laboratory setting.

Physicochemical Profile and Core Identity

This compound, chemically known as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid Methyl Ester, is the methyl ester derivative of Fenofibric Acid. Fenofibric Acid itself is the active metabolite of the widely used antihyperlipidemic drug, Fenofibrate.[1][2] The methyl ester is often utilized as a laboratory reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), and is identified as a potential impurity or degradation product in Fenofibrate drug substance.[3] Understanding its fundamental properties is the first step in establishing a robust stability program.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42019-07-8 | [3] |

| Molecular Formula | C₁₈H₁₇ClO₄ | [3] |

| Molecular Weight | 332.78 g/mol | [3] |

| Appearance | White to Off-White Powder/Solid | [4] |

| Melting Point | 89 °C | [3] |

| Primary Usage | Analytical Reference Standard, Impurity Marker | [3] |

Core Stability Principles and Degradation Pathways